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Compound of Interest

Compound Name: 8-Phenyloctan-1-ol

Cat. No.: B078733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic alcohol 8-phenyloctan-1-ol. The information presented herein, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is

intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 8-phenyloctan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.29 - 7.17 m 5H Ar-H

3.64 t, J=6.6 Hz 2H HO-CH₂

2.60 t, J=7.7 Hz 2H Ar-CH₂

1.63 - 1.53 m 4H
Ar-CH₂-CH₂ & HO-

CH₂-CH₂

1.38 - 1.25 m 8H -(CH₂)₄-

1.20 (approx.) s (broad) 1H OH

¹³C NMR

Chemical Shift (ppm) Assignment

142.8 Ar-C (quaternary)

128.4 Ar-CH

128.2 Ar-CH

125.6 Ar-CH

62.9 CH₂-OH

35.9 Ar-CH₂

32.8 HO-CH₂-CH₂

31.5 Ar-CH₂-CH₂

29.5 -(CH₂)₄-

29.3 -(CH₂)₄-

29.2 -(CH₂)₄-

25.7 -(CH₂)₄-
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description of Vibration

3330 (broad) O-H stretch

3025 Aromatic C-H stretch

2927 Aliphatic C-H stretch (asymmetric)

2855 Aliphatic C-H stretch (symmetric)

1604 Aromatic C=C stretch

1496 Aromatic C=C stretch

1454 CH₂ bend

1058 C-O stretch

748 Aromatic C-H bend (out-of-plane)

698 Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

206 15 [M]⁺

133 10 [M - C₅H₁₁O]⁺

119 15 [M - C₆H₁₃O]⁺

105 60 [C₈H₉]⁺

91 100 [C₇H₇]⁺ (tropylium ion)

77 25 [C₆H₅]⁺

65 20 [C₅H₅]⁺

55 20 [C₄H₇]⁺

41 30 [C₃H₅]⁺
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Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are provided as a guide and may be adapted based on available

instrumentation and specific experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 8-phenyloctan-1-ol (approximately 10-20 mg) is dissolved in

deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a

5 mm broadband probe is used for analysis.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse sequence (zg30) is used.

Number of Scans: 16 to 32 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1.0 second is set between scans.

Acquisition Time: An acquisition time of approximately 4 seconds is used.

Spectral Width: A spectral width of 16 ppm is typically sufficient.

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled pulse sequence (zgpg30) is employed.

Number of Scans: 256 to 1024 scans are acquired, depending on the sample concentration.

Relaxation Delay: A relaxation delay of 2.0 seconds is used.

Acquisition Time: An acquisition time of approximately 1.1 seconds is used.

Spectral Width: A spectral width of 240 ppm is typically used.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

NMR software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak

(CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: As 8-phenyloctan-1-ol is a liquid at room temperature, the spectrum is

acquired directly using a neat sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two or a Thermo Fisher Nicolet iS5, equipped with an Attenuated Total Reflectance

(ATR) accessory containing a diamond or zinc selenide crystal is utilized.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of 8-phenyloctan-1-ol is placed onto the ATR crystal, ensuring complete

coverage.

The sample spectrum is then recorded.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or

absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 8-phenyloctan-1-ol is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
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Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (or a similar system) is used for the analysis.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film

thickness), is suitable for this separation.

Injector Temperature: 250 °C.

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 15 °C/min.

Final hold: Hold at 280 °C for 10 minutes.

Injection Volume: 1 µL.

Injection Mode: Splitless.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 450.

Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent filament damage from

the solvent peak.

Data Analysis: The acquired data is analyzed using the instrument's software. The total ion

chromatogram (TIC) is used to identify the retention time of 8-phenyloctan-1-ol. The mass
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spectrum corresponding to this peak is then extracted and analyzed for its molecular ion and

fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for 8-phenyloctan-1-ol.

Sample Preparation Data Acquisition Data Analysis Output
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Spectroscopic analysis workflow for 8-Phenyloctan-1-ol.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Phenyloctan-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078733#spectroscopic-data-for-8-phenyloctan-1-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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